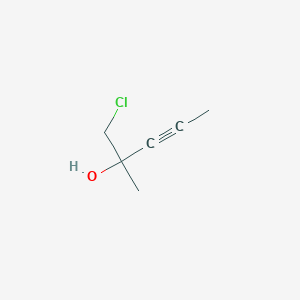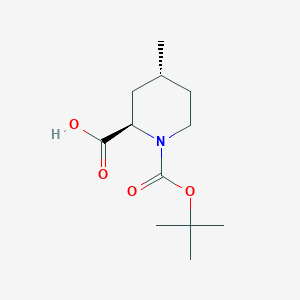
4-Amino-3-benzo(b)furan-2-ylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-benzo(b)furan-2-ylbutanoic acid, also known as ABF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications in various fields. ABF is a derivative of butyric acid and has a molecular formula of C14H13NO3. In
Mecanismo De Acción
The mechanism of action of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is not fully understood, but studies have suggested that it may act through various pathways such as the inhibition of histone deacetylases (HDACs) and the activation of peroxisome proliferator-activated receptors (PPARs). HDACs are enzymes that play a role in gene expression and have been found to be overexpressed in various cancers. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been shown to inhibit HDACs, leading to the induction of apoptosis and inhibition of cell proliferation. PPARs are nuclear receptors that play a role in lipid metabolism and inflammation. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to activate PPARs, leading to the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have various biochemical and physiological effects. In cancer cells, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In neurodegenerative diseases, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to reduce oxidative stress and inflammation, leading to neuroprotection. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is its potential therapeutic applications in various fields. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have anticancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for drug development. However, one limitation of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is its synthesis method, which involves a multistep reaction process and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for 4-Amino-3-benzo(b)furan-2-ylbutanoic acid research. One direction is to explore its potential therapeutic applications in other fields such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 4-Amino-3-benzo(b)furan-2-ylbutanoic acid and its potential side effects. Overall, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Métodos De Síntesis
4-Amino-3-benzo(b)furan-2-ylbutanoic acid can be synthesized through a multistep reaction process. The first step involves the reaction of 4-nitrobenzo(b)furan with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then reduced to 4-amino-3-benzo(b)furan-2-ylbutanoic acid using a reducing agent such as sodium borohydride. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
4-Amino-3-benzo(b)furan-2-ylbutanoic acid has shown potential therapeutic applications in various fields such as cancer treatment, neurodegenerative diseases, and inflammation. Studies have shown that 4-Amino-3-benzo(b)furan-2-ylbutanoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation. 4-Amino-3-benzo(b)furan-2-ylbutanoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
121838-28-6 |
|---|---|
Nombre del producto |
4-Amino-3-benzo(b)furan-2-ylbutanoic acid |
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
4-amino-3-(1-benzofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c13-7-9(6-12(14)15)11-5-8-3-1-2-4-10(8)16-11/h1-5,9H,6-7,13H2,(H,14,15) |
Clave InChI |
SRLRWPSSQWUHQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)CN |
Sinónimos |
4-amino-3-benzo(b)furan-2-ylbutanoic acid BFG-butanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



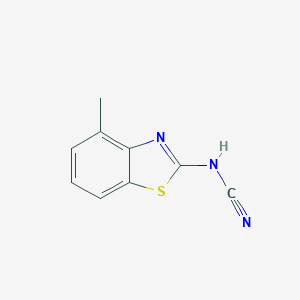
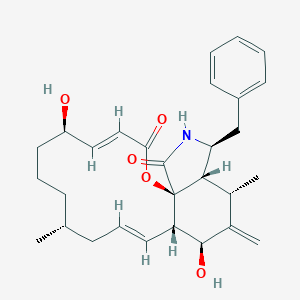
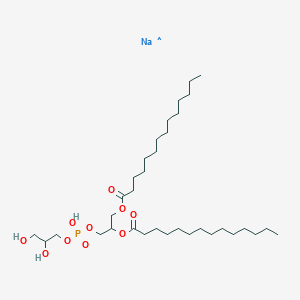

![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
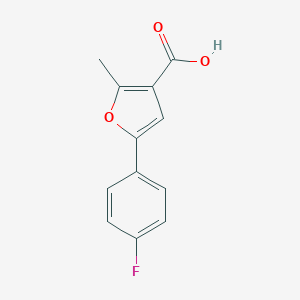
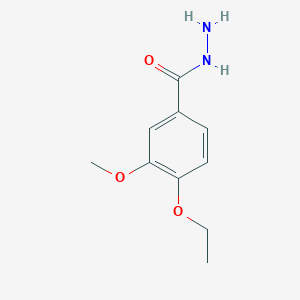
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)



